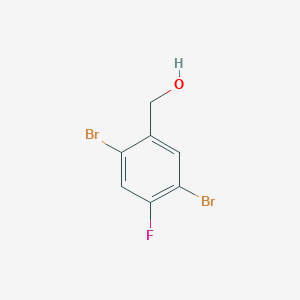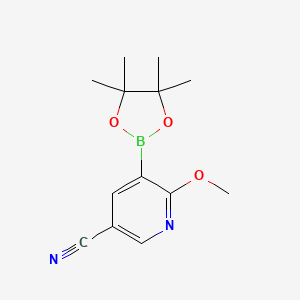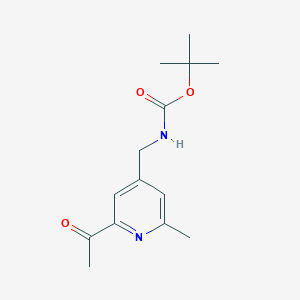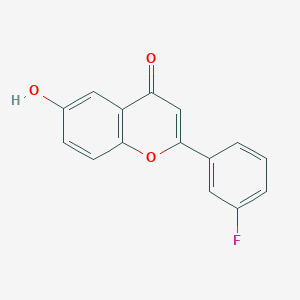
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, iodine, and carboxylic acid groups. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid typically involves multiple steps, starting from commercially available pyridine derivatives. The iodination of the pyridine ring can be performed using iodine or iodine monochloride under suitable conditions . The carboxylic acid group is often introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl alcohol or reduced to form difluoromethyl anion.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the iodine atom.
Oxidation Products: Difluoromethyl alcohol and related derivatives.
Reduction Products: Difluoromethyl anion and related derivatives.
Coupling Products: Biaryl compounds and other complex molecules.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity . The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The carboxylic acid group can interact with active sites of enzymes, inhibiting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)-3-iodopyridine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-3-chloropyridine-5-carboxylic acid: Similar structure but with a chlorine atom instead of an iodine atom.
2-(Difluoromethyl)-3-bromopyridine-5-carboxylic acid: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-3-iodopyridine-5-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. The difluoromethyl group enhances its lipophilicity and metabolic stability, while the iodine atom provides a versatile site for further functionalization.
Propiedades
Fórmula molecular |
C7H4F2INO2 |
|---|---|
Peso molecular |
299.01 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F2INO2/c8-6(9)5-4(10)1-3(2-11-5)7(12)13/h1-2,6H,(H,12,13) |
Clave InChI |
PLHIHBQXDJZUIW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1I)C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14854078.png)





![1-[3-Chloro-5-(chloromethyl)phenyl]ethanone](/img/structure/B14854105.png)
![2-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14854108.png)

